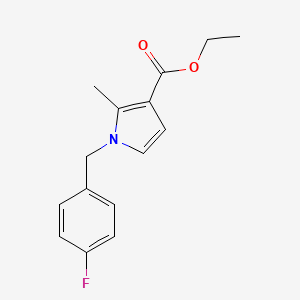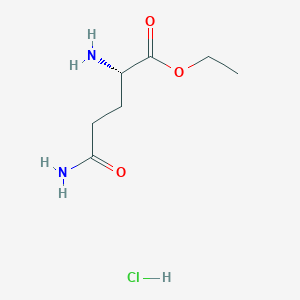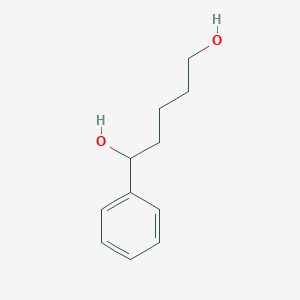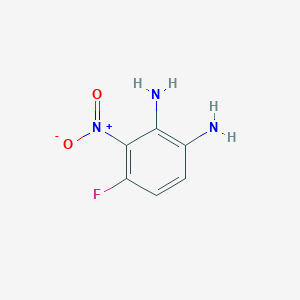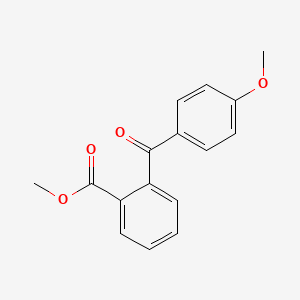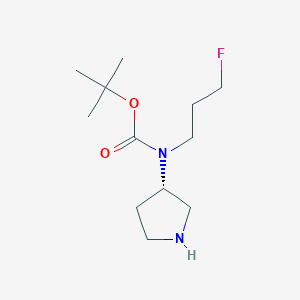
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a fluoropropyl chain, and a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Moiety: The pyrrolidinyl group is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluoropropyl Chain: The fluoropropyl chain is introduced via a nucleophilic substitution reaction using a fluorinated alkyl halide.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluoropropyl or pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research focuses on its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is explored for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl (3-chloropropyl)(pyrrolidin-3-yl)carbamate
- (S)-tert-Butyl (3-bromopropyl)(pyrrolidin-3-yl)carbamate
- (S)-tert-Butyl (3-iodopropyl)(pyrrolidin-3-yl)carbamate
Uniqueness
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate is unique due to the presence of the fluorine atom in the propyl chain. This fluorine atom can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it distinct from its halogenated analogs.
Properties
Molecular Formula |
C12H23FN2O2 |
|---|---|
Molecular Weight |
246.32 g/mol |
IUPAC Name |
tert-butyl N-(3-fluoropropyl)-N-[(3S)-pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)15(8-4-6-13)10-5-7-14-9-10/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
LHOUWDGVLOEFHT-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CCCF)[C@H]1CCNC1 |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCF)C1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


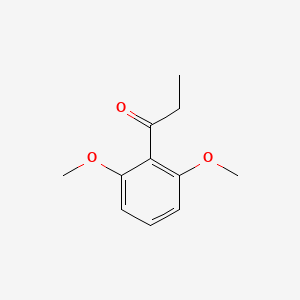


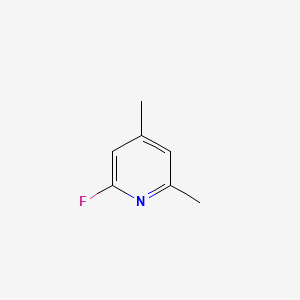
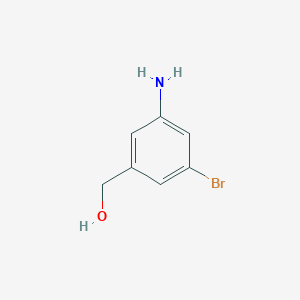
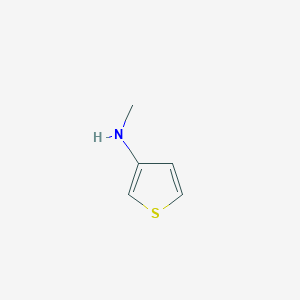
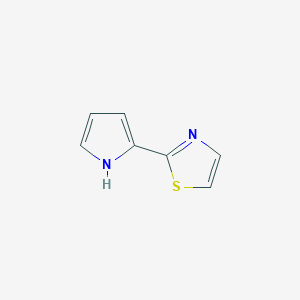
![Methyl 4-[(4-fluorobenzyl)oxy]benzoate](/img/structure/B8789822.png)
